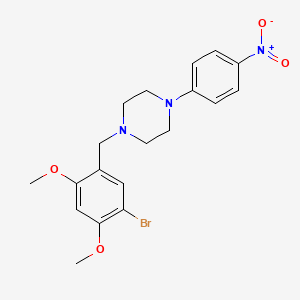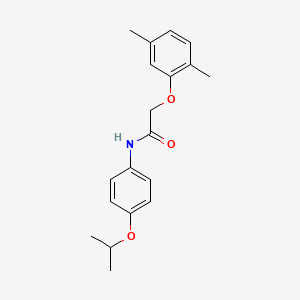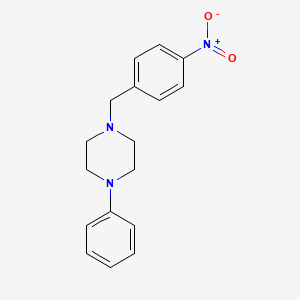
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine involves the inhibition of various cellular processes. In cancer cells, this compound inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell growth and survival. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorders, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-κB (NF-κB). In neurological disorders, this compound has been shown to increase the expression of BDNF, which promotes neuronal survival and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its ability to inhibit various cellular processes, making it a promising compound for therapeutic applications. However, one limitation is that the compound may have off-target effects, which could lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific cellular pathways. Additionally, research could focus on developing more potent analogs of this compound with fewer off-target effects.
In conclusion, this compound has shown promise in various scientific research applications, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various cellular processes, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, there are also limitations to consider. Future research could focus on its potential as a therapeutic agent and developing more potent analogs with fewer off-target effects.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 4-nitroaniline in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through purification by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine has shown potential in various scientific research applications. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-26-18-12-19(27-2)17(20)11-14(18)13-21-7-9-22(10-8-21)15-3-5-16(6-4-15)23(24)25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLALFYWUCNQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)



![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![2-(6-bromo-2-methoxy-1-naphthyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5146828.png)
![methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B5146831.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![N-(4-methoxyphenyl)-2-[5-({[(4-methylphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5146854.png)
![1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.0~2,10~.0~4,8~]tetradec-12-ene-5,7-dione](/img/structure/B5146863.png)
